molecular formula C9H10ClF2N B1448050 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride CAS No. 1432681-01-0

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride

Cat. No. B1448050
M. Wt: 205.63 g/mol
InChI Key: YZOZNARZOKRFPJ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride is a compound with the CAS Number: 1432681-01-0 . It has a molecular weight of 205.63 and is typically in powder form . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The InChI code for 3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride is 1S/C9H9F2N.ClH/c10-8-4-2-1-3-7 (8)9 (11)5-12-6-9;/h1-4,12H,5-6H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride is a powder . It has a molecular weight of 205.63 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Receptor Binding

The synthesis and nicotinic acetylcholine receptor in vivo binding properties of fluorinated azetidine derivatives, such as 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), have been explored for their potent and selective binding to the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. F-A-85380 exhibits competitive displacement of nicotinic ligands with high affinity, highlighting its potential for PET imaging of central nAChRs without binding to alpha7 nicotinic or 5HT3 receptors. This compound's synthesis involves a no-carrier-added nucleophilic aromatic substitution, demonstrating its suitability for brain imaging of nAChRs with PET due to its promising in vivo characteristics (Doll et al., 1999).

Cholesterol Absorption Inhibition

In the context of lowering cholesterol levels, the discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235) has been significant. This compound, a novel inhibitor of intestinal cholesterol absorption, was designed to enhance activity and block potential detrimental metabolic oxidation, demonstrating remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Antioxidant Activity

The synthesis of Schiff bases and azetidines derived from phenyl urea derivatives has been investigated for their in-vitro antioxidant potentials. These compounds, including 1-[(1E)-2-(3-fluorophenyl) ethylidene]-3-(4ethoxyphenyl) urea and 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide, displayed moderate to significant antioxidant effects compared to ascorbic acid, opening avenues for their use in medicinal chemistry (Nagavolu et al., 2017).

Antibacterial Agents

The synthesis and biological activity of 7-azetidinylquinolones and naphthyridines as antibacterial agents have been explored, showing promising in vitro and in vivo efficacy against a range of Gram-positive and Gram-negative bacteria. These studies emphasize the potential of azetidine derivatives in developing new antibacterial drugs with enhanced potency and physicochemical properties (Frigola et al., 1994; Frigola et al., 1995).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-fluoro-3-(2-fluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOZNARZOKRFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride

CAS RN

1432681-01-0
Record name 3-fluoro-3-(2-fluorophenyl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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